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Compound of Interest

Compound Name: Choline Fenofibrate

Cat. No.: B1668903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and

stability characteristics of choline fenofibrate. The following sections detail quantitative

solubility data, experimental protocols for solubility and stability determination, and key

mechanistic and workflow diagrams to support research and development efforts.

Solubility Profile
Choline fenofibrate, the choline salt of fenofibric acid, was developed to improve upon the

poor aqueous solubility of its predecessor, fenofibrate.[1][2] This modification results in a

hydrophilic compound with significantly enhanced solubility and bioavailability.[1] Quantitative

solubility data in various common solvents are summarized below.
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Solvent Solubility
Molar
Concentration
(mM)

Notes Source(s)

Water (H₂O) 106.6 mg/mL 252.66 - [3][4]

Water (H₂O) 100 mg/mL 237.02
Requires

sonication
[5][6]

Water (H₂O) 9 mg/mL 21.33 At 25°C [7][8]

Ethanol (EtOH) 55.8 mg/mL 132.25
With gentle

warming
[3][4]

Ethanol (EtOH) 33.33 mg/mL 79.00
Requires

sonication
[5]

Ethanol (EtOH) 7 mg/mL 16.59 At 25°C [7]

Dimethyl

Sulfoxide

(DMSO)

20 mg/mL 47.40

Requires

sonication;

hygroscopic

DMSO can

impact solubility

[5]

Dimethyl

Sulfoxide

(DMSO)

8.44 mg/mL 19.98
With gentle

warming
[3][4]

Dimethyl

Sulfoxide

(DMSO)

5 mg/mL 11.85 At 25°C [7][8]

Methanol Slightly Soluble - - [9]

Note: Variations in reported solubility values can arise from differences in experimental

conditions (e.g., temperature, sonication) and material batches.
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The stability of a drug substance is a critical factor in ensuring its safety and efficacy throughout

its shelf life. Stability studies for choline fenofibrate and its active moiety, fenofibrate, have

been conducted under various stress conditions as mandated by the International Council for

Harmonisation (ICH) guidelines.
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Stress Condition
Reagents &
Conditions

Observation Source(s)

Acid Hydrolysis
1 N HCl at 60°C for 30

mins

No degradation

observed for the

choline fenofibrate

dosage form.

[10]

1 M HCl at 70°C for 2

hours

Fenofibrate showed

26% degradation.
[11]

Base Hydrolysis 1 N NaOH

Fenofibrate is

reported to be very

unstable in basic

conditions.

[11][12]

0.1 M NaOH at 70°C

Milder conditions used

to study the

degradation pattern of

fenofibrate.

[11]

Oxidative

3% H₂O₂ at ambient

temperature for 30

mins

Fenofibrate showed

approximately 15%

degradation.

[11]

Thermal 60°C

No degradation

observed for the

choline fenofibrate

dosage form.

[10]

Solid form

Fenofibrate was found

to be relatively stable

under thermal stress.

[11]

Photolytic
Direct sunlight / UV

light

Choline fenofibrate

should be protected

from direct sunlight.

- Fenofibrate was found

to be relatively stable

[11]
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under photolytic

stress.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of solubility and stability

studies. This section outlines the protocols for key experiments.

Equilibrium Solubility Determination (Shake-Flask
Method)
This protocol is based on the World Health Organization (WHO) guidelines for determining the

equilibrium solubility of an active pharmaceutical ingredient (API).

Preparation of Media: Prepare buffer solutions at a minimum of three pH values across the

physiological range of 1.2 to 6.8 (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, and pH 6.8

phosphate buffer).[9] Maintain the temperature of the media at 37 ± 1 °C.[9]

Addition of API: Add an excess amount of choline fenofibrate to a flask containing a known

volume of the prepared buffer. The amount of API should be sufficient to ensure that

undissolved solids remain at the end of the experiment.

Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) for a predetermined

period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests are

recommended to determine the time required to reach equilibrium.

Sample Separation: After equilibration, separate the undissolved solids from the solution.

This can be achieved by centrifugation followed by filtration through a suitable, non-

adsorptive filter (e.g., 0.45 µm PVDF).

Quantification: Analyze the concentration of the dissolved choline fenofibrate in the clear

filtrate using a validated, stability-indicating analytical method, such as RP-HPLC.

Data Analysis: Perform at least three replicate determinations at each pH condition. The

lowest measured solubility across the pH range is used for Biopharmaceutics Classification

System (BCS) classification.[9]
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Stability-Indicating RP-HPLC Method
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography

(RP-HPLC) method used to separate choline fenofibrate from its degradation products.

Chromatographic System:

Column: Inertsil ODS (150 x 4.6 mm, 5 µm particle size).[10]

Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 2.5) and

acetonitrile in a ratio of 32:68 (v/v).[10]

Flow Rate: 1.5 mL/minute.[10]

Detection: UV-visible detector at 300 nm.[10]

Temperature: Ambient.[10]

Preparation of Solutions:

Standard Solution: Prepare a stock solution of choline fenofibrate working standard in a

suitable diluent (e.g., a mixture of the mobile phase components). Prepare working

standards of desired concentrations (e.g., 18-42 µg/mL) by further dilution.[10]

Sample Solution: For drug product analysis, dissolve the formulation in the diluent to

achieve a concentration within the linear range of the method. Filter the solution through a

0.45 µm membrane filter.[10]

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

Record the peak areas.

System Suitability: Before analysis, verify the system's suitability by injecting a standard

solution and checking parameters such as theoretical plates, tailing factor, and reproducibility

(%RSD of replicate injections).

Quantification: Calculate the amount of choline fenofibrate and any degradation products in

the sample by comparing their peak areas to those of the standard.
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Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to demonstrate the specificity of the stability-

indicating method and to identify potential degradation pathways.[3]

General Preparation: Prepare solutions or suspensions of choline fenofibrate in a suitable

solvent. For solid-state studies, use the API powder. Expose the samples to the stress

conditions outlined below, alongside a control sample protected from stress.

Acid Hydrolysis: Reflux the sample solution with 1 N HCl at 60°C for 30 minutes.[10] After

the specified time, cool the solution and neutralize it with 1 N NaOH.

Base Hydrolysis: Reflux the sample solution with 0.1 N or 1 N NaOH. Milder conditions (e.g.,

lower concentration, shorter time) may be necessary due to the lability of fibrates in alkaline

conditions.[11] Cool and neutralize with HCl.

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room

temperature for a specified period (e.g., 30 minutes to 2 hours).[11]

Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 60°C) in

a thermostatically controlled oven.[10]

Photolytic Degradation: Expose the sample (solid and/or solution) to a light source according

to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2

million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-

hours/square meter. A dark control sample should be stored under the same conditions to

separate light-induced changes from thermal effects.

Analysis: Analyze the stressed samples using the validated stability-indicating RP-HPLC

method. Evaluate the chromatograms for new peaks (degradants) and a decrease in the

main peak area.

Mandatory Visualizations
Signaling Pathway
Choline fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric

acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha
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(PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism.[8]
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PPARα Signaling Pathway Activation by Fenofibric Acid.

Experimental Workflow
The development and validation of a stability-indicating assay is a systematic process designed

to ensure the method is suitable for its intended purpose.
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1. Information Gathering
(API Solubility, pKa, Structure)

2. Initial HPLC Screening
(Column, Mobile Phase, Gradient)

3. Forced Degradation Study
(Acid, Base, Peroxide, Heat, Light)

4. Method Optimization
(Separate all degradants)

Analyze Stressed Samples

5. Method Validation (ICH)
(Specificity, Linearity, Accuracy,

Precision, Robustness)

6. Application
(Routine Stability Testing)

End:
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Workflow for Stability-Indicating HPLC Method Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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